molecular formula C12H12Cl2N4OS B2678591 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide CAS No. 866010-68-6

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide

Cat. No.: B2678591
CAS No.: 866010-68-6
M. Wt: 331.22
InChI Key: PRFPDYSBZCTCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a thiadiazole ring and a dichloropyridine moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting tert-butyl hydrazine with carbon disulfide under basic conditions to form 5-tert-butyl-1,3,4-thiadiazole-2-thiol.

    Coupling with Dichloropyridine: The thiadiazole derivative is then coupled with 2,6-dichloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular pathways is of particular interest.

Industry: In industrial applications, this compound is used as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound shares the thiadiazole ring but has a different substituent on the nitrogen atom.

    Tebuthiuron: A thiadiazole derivative used as a herbicide, with a different substitution pattern on the thiadiazole ring.

Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide is unique due to its combination of a thiadiazole ring and a dichloropyridine moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4OS/c1-12(2,3)10-17-18-11(20-10)16-9(19)6-4-5-7(13)15-8(6)14/h4-5H,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFPDYSBZCTCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.